molecular formula C8H14N2O B1426837 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one CAS No. 1343805-37-7

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one

Cat. No.: B1426837
CAS No.: 1343805-37-7
M. Wt: 154.21 g/mol
InChI Key: XQOLQRIRFPZWQM-UHFFFAOYSA-N
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Description

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one is a heterocyclic organic compound It features a pyrrolidinone ring substituted with a methyl group at the first position and a prop-2-en-1-ylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with prop-2-en-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a carbonyl group in the pyrrolidinone ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-methyl-3-(prop-2-enylamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-5-9-7-4-6-10(2)8(7)11/h3,7,9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLQRIRFPZWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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